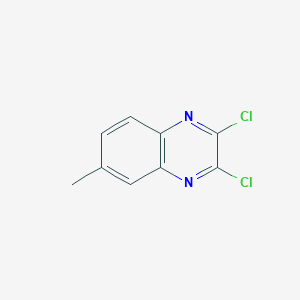

2,3-Dichloro-6-methylquinoxaline

説明

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comscispace.com This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological receptors. ingentaconnect.com The presence of nitrogen atoms in the quinoxaline structure allows for various types of interactions with biological targets like proteins and enzymes. mdpi.com

The versatility of the quinoxaline scaffold has led to its incorporation into a wide array of compounds with diverse pharmacological and biological activities. Research has shown that quinoxaline derivatives are of significant interest in medicinal chemistry due to their potential applications in treating a range of diseases. mdpi.com In fact, quinoxaline-based compounds have demonstrated a broad spectrum of promising biological properties, attracting considerable attention for the design and development of new drugs. ingentaconnect.comnih.gov Beyond medicine, these scaffolds are also investigated for their use in materials science, such as in the creation of dyes, electroluminescent materials, and organic semiconductors. ingentaconnect.comresearchgate.net The ease with which the quinoxaline structure can be synthesized and modified further enhances its importance in research. nih.gov

Overview of 2,3-Dichloro-6-methylquinoxaline as a Pivotal Intermediate in Synthetic and Applied Chemistry

This compound is a specific derivative of quinoxaline that serves as a vital intermediate in organic synthesis. lookchemicals.com Its chemical structure, featuring two reactive chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position, makes it an excellent electrophilic partner for nucleophilic substitution reactions. researchgate.net This reactivity allows chemists to introduce a wide variety of functional groups onto the quinoxaline core, leading to the synthesis of numerous novel compounds. researchgate.net

The primary application of this compound is as a foundational building block for more complex molecules. chemimpex.com For instance, it is a key raw material in the synthesis of 2,3-dimercapto-6-methylquinoxaline, another important chemical intermediate. google.com The process often involves a one-pot cyclization and chlorination of 4-methyl-1,2-phenylenediamine with oxalic acid, followed by further reactions. google.comgoogle.com This compound's stability and reactivity make it a valuable asset in synthetic organic chemistry, enabling the efficient design and optimization of new compounds for various applications, including pharmaceutical and agricultural research. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39267-05-5 sigmaaldrich.com |

| Molecular Formula | C₉H₆Cl₂N₂ sigmaaldrich.com |

| Molecular Weight | 213.06 g/mol sigmaaldrich.com |

| Appearance | Off-white to slight yellow solid lookchemicals.com |

| Melting Point | 112-116 °C google.comgoogle.com |

| Density | ~1.418 g/cm³ |

The strategic placement of the two chlorine atoms on the quinoxaline ring allows for regioselective substitution, providing a pathway to 2,3-disubstituted-6-aminoquinoxalines with specific chemical arrangements. researchgate.net This controlled synthesis is crucial for developing compounds with targeted properties.

Table 2: Applications of this compound as a Synthetic Intermediate

| Application Area | Synthetic Utility |

|---|---|

| Pharmaceutical Research | Serves as a crucial intermediate in synthesizing pharmaceutical agents, particularly for creating compounds with potential therapeutic uses. chemimpex.comgoogle.com |

| Agrochemical Development | Used in the formulation of agrochemicals, such as pesticides and herbicides. chemimpex.com |

| Biochemical Research | Employed in studies to investigate enzyme inhibition mechanisms. chemimpex.com |

| Material Science | Explored for its properties in creating advanced materials. chemimpex.com |

| Organic Synthesis | Acts as a key building block for producing a variety of quinoxaline derivatives through nucleophilic substitution reactions. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dichloro-6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSAFTDEEVGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339989 | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-05-5 | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of 2,3 Dichloro 6 Methylquinoxaline

Conventional Synthetic Approaches

Conventional methods for synthesizing 2,3-dichloro-6-methylquinoxaline predominantly involve a two-step process. This process begins with the formation of a dihydroxyquinoxaline intermediate, which is subsequently chlorinated. Another established method utilizes a Vilsmeier reagent-mediated chlorination strategy.

Two-Step Syntheses via Dihydroxyquinoxaline Intermediates

The initial step in this common synthetic pathway is the creation of 6-methyl-2,3-dihydroxyquinoxaline. This intermediate is typically formed through the cyclization of 4-methyl-1,2-phenylenediamine with either oxalic acid or diethyl oxalate (B1200264).

The reaction of 4-methyl-1,2-phenylenediamine with oxalic acid in an acidic aqueous medium, such as hydrochloric acid, yields 6-methyl-2,3-dihydroxyquinoxaline. researchgate.net This condensation reaction is typically carried out under reflux conditions for several hours. The mechanism involves a cyclization process driven by the electron-withdrawing nature of the oxalate group.

An alternative to using oxalic acid is the reaction of 4-methyl-1,2-phenylenediamine with diethyl oxalate. google.comijpsr.com This approach also yields the 6-methyl-2,3-dihydroxyquinoxaline intermediate. The reaction is often performed by refluxing the two reactants. ijpsr.com

Once the 6-methyl-2,3-dihydroxyquinoxaline intermediate is obtained, the subsequent step involves chlorination to produce this compound. Various chlorinating agents and reaction conditions have been explored to optimize this conversion.

Commonly used chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netscilit.com The reaction with POCl₃ is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which activates the POCl₃. This mixture is typically refluxed in a solvent like toluene (B28343). For instance, refluxing 6-methyl-2,3-dihydroxyquinoxaline with a 10:1 molar ratio of POCl₃ and catalytic DMF in toluene at 110°C for one hour can achieve a yield of 92%. Another chlorinating agent, phosphorus pentachloride (PCl₅), has also been utilized. google.com

The table below summarizes the conditions and yields for different chlorination methods.

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ + DMF | Toluene | 110 | 1 | 92 | |

| PCl₅ | Dichloromethane | 80 | 2 | 85 | |

| SOCl₂ + DMF | 1,2-dichloroethane | Reflux | - | High | researchgate.netscilit.com |

Vilsmeier Reagent-Mediated Chlorination Strategies

The Vilsmeier reagent, typically generated in situ from a chlorinating agent like thionyl chloride or phosphorus oxychloride and a catalytic amount of DMF, provides an effective method for the chlorination of 2,3-dihydroxyquinoxalines. researchgate.netscilit.com This approach offers a convenient and high-yielding synthesis of 2,3-dichloroquinoxaline (B139996) derivatives. researchgate.netscilit.com The reaction is generally carried out by treating a slurry of the dihydroxyquinoxaline with the Vilsmeier reagent in a solvent such as 1,2-dichloroethane. researchgate.net This method is known for its rapid reaction times and simplified workup procedures. scilit.com

Advanced and Optimized Synthetic Strategies

Recent advancements in the synthesis of this compound have focused on improving efficiency, reducing waste, and simplifying procedures. One significant development is the one-pot synthesis method.

This "one-pot" approach combines the cyclization and chlorination steps, thereby avoiding the need to isolate the intermediate 6-methyl-2,3-dihydroxyquinoxaline. google.com In this method, 4-methyl-1,2-phenylenediamine reacts directly with oxalic acid and a chlorinating agent like POCl₃ in a suitable solvent such as toluene. The process can be catalyzed by substances like silica (B1680970) gel or methanesulfonic acid, which facilitate the initial cyclocondensation. For example, using silica gel as a catalyst, the diamine and oxalic acid are heated in toluene to form the dihydroxy intermediate in situ. Subsequently, POCl₃ and DMF are added to complete the chlorination, resulting in a high yield of the final product without the need for solvent removal between steps. This integrated approach is praised for its high reaction speed, shorter production cycle, and improved work efficiency. google.com A patent describes this one-pot cyclization and chlorination process achieving a yield of up to 95%. google.com

One-Pot Cyclization-Chlorination Methods

Catalysis by Inorganic and Organic Acids (e.g., Silica Gel, Methanesulfonic Acid)

A key innovation in the one-pot synthesis is the use of environmentally friendly and cost-effective catalysts to facilitate the cyclocondensation step. google.com Both inorganic and organic acids have proven effective.

Silica Gel: The use of 200–300 mesh silica gel as a catalyst is a noteworthy development. It offers a non-corrosive and recyclable alternative to traditional acid catalysts. The silica gel provides a surface that promotes the reaction between 4-methyl-1,2-phenylenediamine and oxalic acid. In a typical procedure, the reactants are heated in the presence of silica gel to form the 6-methyl-2,3-dihydroxyquinoxaline intermediate in situ. Subsequent addition of the chlorinating agent completes the synthesis without the need for solvent removal, achieving high yields.

Methanesulfonic Acid (MSA): Methanesulfonic acid is another effective and environmentally benign catalyst for this transformation. google.comiau.ir As a strong organic acid, it efficiently catalyzes the cyclization reaction. google.com The choice between silica gel and methanesulfonic acid can be guided by factors such as cost, reaction conditions, and desired purity of the final product. google.com

The table below summarizes the performance of these catalysts in the one-pot synthesis.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Silica Gel (200-300 mesh) | 4-methyl-1,2-phenylenediamine, Oxalic Acid, POCl₃, DMF | Toluene | 110 | 5 (cyclization) + 1 (chlorination) | 92 | |

| Methanesulfonic Acid | 4-methyl-1,2-phenylenediamine, Oxalic Acid, POCl₃ | Toluene | 110 | Not Specified | High | google.com |

Optimization of Solvent Systems in One-Pot Syntheses

The choice of solvent is critical for the efficiency of the one-pot synthesis of this compound. Aromatic hydrocarbons like toluene and xylene are preferred solvents for this reaction. google.com Toluene, in particular, has been successfully used in the one-pot method catalyzed by silica gel or methanesulfonic acid. google.com It is effective at the reflux temperature of 110°C, which is optimal for both the cyclization and subsequent chlorination steps. The solvent must be inert to the reactants and the potent chlorinating agents used, such as phosphorus oxychloride (POCl₃). google.com Research has also explored other solvents like 1-chlorobutane (B31608) for the chlorination of dihydroxyquinoxalines, which can improve yields and simplify work-up procedures compared to traditional solvents like 1,2-dichloroethane. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the synthesis of quinoxaline (B1680401) derivatives, offering advantages such as significantly reduced reaction times, higher yields, and often solvent-free conditions. udayton.edusemanticscholar.org While specific protocols for the direct synthesis of this compound are part of broader methodologies for quinoxaline derivatives, the principles are directly applicable. researchgate.netwiserpub.com

The general procedure involves the microwave irradiation of a mixture of a 1,2-diamine and a 1,2-dicarbonyl compound. scispace.com For instance, the reaction of 2,3-dichloroquinoxaline with various nucleophiles can be efficiently carried out under microwave irradiation for just 5 minutes at 160°C, suggesting that the initial synthesis of the dichloroquinoxaline scaffold could be similarly accelerated. udayton.edu This method often employs solid supports or polar paste systems to enhance reaction efficiency and facilitate a greener work-up. scispace.com The rapid and efficient heating provided by microwaves can significantly enhance the rate of both the cyclization and chlorination steps, making it an attractive alternative to conventional heating methods. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound proceeds through a well-understood reaction mechanism, beginning with the formation of a quinoxaline ring system followed by chlorination.

Cyclocondensation: The initial step involves the reaction between 4-methyl-1,2-phenylenediamine and oxalic acid. The mechanism proceeds via a nucleophilic attack of the two amine groups on the carbonyl carbons of the oxalic acid. This is followed by a dehydration and cyclization process to form a six-membered ring, resulting in the intermediate, 6-methyl-2,3-dihydroxyquinoxaline. Acid catalysts like silica gel or methanesulfonic acid play a crucial role in this stage by accelerating proton transfer, which enhances the reaction kinetics.

Chlorination: The second stage is the conversion of the 6-methyl-2,3-dihydroxyquinoxaline intermediate into the final product. This is achieved by treating the intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The DMF activates the POCl₃, facilitating the nucleophilic substitution of the hydroxyl groups with chlorine atoms. The dihydroxy intermediate exists in a more stable tautomeric form as a quinoxaline-2,3-dione. The chlorination mechanism involves the formation of a Vilsmeier-Haack type reagent from POCl₃ and DMF, which then activates the amide-like carbonyl groups in the quinoxaline-2,3-dione for substitution by chloride ions.

Chemical Transformations and Derivatization of 2,3 Dichloro 6 Methylquinoxaline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 2,3-dichloro-6-methylquinoxaline. The electron-deficient nature of the pyrazine (B50134) ring, enhanced by the electronegative chlorine atoms, facilitates the attack of various nucleophiles. researchgate.net This reactivity allows for the introduction of new functional groups at the 2 and/or 3-positions. researchgate.net

The substitution pattern in this compound is influenced by the electronic properties of the quinoxaline (B1680401) system. While the two chlorine atoms are situated on the same pyrazine ring, their reactivity can differ, leading to regioselective substitutions. This is particularly evident when the benzene (B151609) ring of the quinoxaline carries a substituent. For instance, in the related 2,3-dichloro-6-morpholinosulfonylquinoxaline, the reactivity of the two chlorine atoms differs, which can be exploited to control the substitution pattern. cusat.ac.in The methyl group at the 6-position in this compound, being an electron-donating group, can subtly influence the electrophilicity of the C2 and C3 carbons, potentially directing the initial substitution.

In reactions of 2,3-dichloroquinoxalines with 2-aminopyridines, monosubstituted intermediates like 2-(pyrid-2′-yl)amino-3-chloroquinoxalines can be isolated, demonstrating that substitution can occur stepwise at a specific position first. researchgate.net The specific position of initial attack (C2 vs. C3) is governed by a combination of electronic and steric factors dictated by the nucleophile and the substitution already present on the quinoxaline ring.

A significant advantage of using 2,3-dichloroquinoxaline (B139996) derivatives is the ability to control the reaction to yield either monosubstituted or disubstituted products. researchgate.netcusat.ac.in This control is typically achieved by carefully managing the reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile.

For example, reacting 2,3-dichloro-6-morpholinosulfonylquinoxaline with different secondary amines has been shown to yield both mono- and di-substituted aminoquinoxaline derivatives depending on the conditions. cusat.ac.in Similarly, the reaction of 2,3-dichloroquinoxaline with hydrazine (B178648) hydrate (B1144303) can be controlled to produce the monosubstituted 3-chloro-2-hydrazinoquinoxaline. google.com By using one equivalent of the nucleophile, often at a lower temperature, the reaction can be stopped after the first substitution. The introduction of the second nucleophile to form a disubstituted product generally requires harsher conditions, such as higher temperatures or a larger excess of the nucleophile.

Table 1: Examples of Controlled Substitution Reactions

| Starting Material | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2,3-dichloroquinoxaline | Hydrazine Hydrate (1 equiv.) | Single Substitution | google.com |

| 2,3-dichloro-6-morpholinosulfonylquinoxaline | Secondary Amines | Single and Double Substitution | cusat.ac.in |

| 2,3-dichloro-5,6-dicyanopyrazine | 2-Aminopyridines | Single Substitution (isolated intermediate) | researchgate.net |

Formation of Condensed Heterocyclic Systems

This compound is a key starting material for synthesizing polycyclic heterocyclic compounds where new rings are fused to the quinoxaline core. This is typically achieved by reacting it with bifunctional nucleophiles that undergo a sequence of substitution and cyclization reactions.

The fusion of a thiazole (B1198619) ring to the quinoxaline system results in thiazolo[4,5-b]quinoxaline derivatives. These are synthesized by reacting 2,3-dichloroquinoxaline with reagents containing a thiol and an amine group, such as thiourea (B124793) or thiosemicarbazone derivatives. The reaction mechanism involves an initial nucleophilic substitution of one chlorine atom by the sulfur of the binucleophile, followed by an intramolecular cyclization where the nitrogen atom displaces the second chlorine, leading to the fused ring system.

For instance, reacting 2,3-dichloro-6-sulfonyl quinoxaline with thioureas in 1,4-dioxane (B91453) yields thiazolo[4,5-b]quinoxalin-2(3H)-imines. researchgate.net

Table 2: Synthesis of Thiazolo[4,5-b]quinoxaline Derivatives

| Starting Dichloroquinoxaline | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-6-sulfonyl quinoxaline | Thioureas | 1,4-Dioxane | 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | researchgate.net |

| Ethyl-2-chloroquinoxaline-3-carboxylate | Thiourea | Not specified | 2-Amino-4-oxo-thiazino[5,6-b]quinoxaline |

Analogous to the synthesis of thiazolo-fused systems, dithiolo[4,5-b]quinoxaline derivatives can be prepared by reacting this compound with binucleophiles containing two sulfur atoms. A common method involves treating the dichloro-derivative with a hydrosulfide (B80085) salt or other dithiol sources.

For example, this compound reacts with sodium hydrosulfide (NaSH) in N,N-dimethylformamide (DMF) at room temperature to yield 2,3-dimercapto-6-methylquinoxaline with a yield of 95.5%. Furthermore, the reaction of 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates at room temperature produces 1,3-dithiolo[4,5-b]quinoxaline derivatives in good yields. researchgate.net

Table 3: Synthesis of Sulfur-Containing Quinoxaline Derivatives

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound | Sodium Hydrosulfide (NaSH) | DMF | 95.5% | |

| This compound | Potassium Hydrosulfide (KSH) | DMSO | 93.8% | |

| 2,3-dichloro-6-sulfonyl quinoxaline | Potassium salts of hydrazonodithioates | Not specified | Good | researchgate.net |

The synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines is achieved through the facile cyclization of 2,3-dichloroquinoxalines with 2-aminopyridines. researchgate.net This transformation involves a double nucleophilic substitution where both nitrogen atoms of the 2-aminopyridine (B139424) scaffold participate in displacing the two chlorine atoms of the quinoxaline. The reaction first proceeds via an intermolecular substitution of one chlorine by the exocyclic amino group of 2-aminopyridine. This is followed by an intramolecular cyclization where the pyridinic nitrogen attacks the remaining chloro-substituted carbon, forming the final fused pentacyclic system. The reaction conditions can be modified to improve the yield of the final cyclized product over the initial monosubstituted intermediate. researchgate.net

Reactions Leading to Piperazinoquinoxaline Derivatives

The introduction of a piperazine (B1678402) moiety, a common pharmacophore in many biologically active compounds, can be readily achieved by reacting this compound with piperazine or its derivatives. This reaction typically proceeds through a nucleophilic aromatic substitution mechanism. The piperazine ring is a structural component of numerous drugs and its incorporation into the quinoxaline scaffold has been a strategy for developing new therapeutic agents. nih.gov

The reaction of this compound with N-substituted piperazines in a suitable solvent, often in the presence of a base to neutralize the generated hydrochloric acid, can lead to either mono- or di-substituted products depending on the reaction conditions. For instance, careful control of stoichiometry and temperature can favor the formation of 2-chloro-6-methyl-3-(piperazin-1-yl)quinoxaline derivatives. These monosubstituted products can then be further functionalized by reacting the remaining chlorine atom with a different nucleophile, allowing for the synthesis of unsymmetrically substituted quinoxalines.

| Reactant 1 | Reactant 2 | Product |

| This compound | Piperazine | 2-Chloro-6-methyl-3-(piperazin-1-yl)quinoxaline or 2,3-Bis(piperazin-1-yl)-6-methylquinoxaline |

| This compound | N-Arylpiperazine | 2-Chloro-3-(4-arylpiperazin-1-yl)-6-methylquinoxaline |

Synthesis of 1,4-Benzoxazino[2,3-b]quinoxaline Analogues

The construction of fused heterocyclic systems containing the quinoxaline core is a significant area of research. The synthesis of 1,4-benzoxazino[2,3-b]quinoxaline analogues can be accomplished through the condensation of this compound with 2-aminophenols. This reaction involves a sequential nucleophilic substitution and intramolecular cyclization.

Typically, the reaction is carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) and may be facilitated by a base. The amino group of the 2-aminophenol (B121084) first attacks one of the electrophilic carbon atoms of the dichloroquinoxaline, displacing a chlorine atom. This is followed by an intramolecular nucleophilic attack by the hydroxyl group on the adjacent carbon, displacing the second chlorine atom and leading to the formation of the tetracyclic 1,4-benzoxazino[2,3-b]quinoxaline ring system.

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Aminophenol | 9-Methyl-1,4-benzoxazino[2,3-b]quinoxaline |

Condensation Reactions with Sulfur-Containing Nucleophiles

The reaction of this compound with sulfur-containing nucleophiles provides access to a variety of thio-substituted quinoxaline derivatives. nih.gov These reactions are valuable for introducing sulfur atoms into the quinoxaline scaffold, which can significantly influence the biological properties of the resulting compounds.

The treatment of this compound with thiols (R-SH) in the presence of a base can lead to the stepwise replacement of the chlorine atoms to afford 2-chloro-3-(alkyl/arylthio)-6-methylquinoxalines and subsequently 2,3-bis(alkyl/arylthio)-6-methylquinoxalines. nih.gov Furthermore, reaction with sodium hydrogen sulfide (B99878) (NaSH) can be used to introduce thiol groups. mdpi.com

| Reactant 1 | Nucleophile | Product |

| This compound | Thiol (R-SH) | 2-Chloro-3-(alkyl/arylthio)-6-methylquinoxaline or 2,3-Bis(alkyl/arylthio)-6-methylquinoxaline |

| This compound | Sodium Hydrogen Sulfide (NaSH) | 2,3-Dimercapto-6-methylquinoxaline |

Introduction of Diverse Functional Groups

The synthetic utility of this compound extends to the introduction of a wide array of functional groups, which serves to create a diverse library of quinoxaline derivatives for various applications.

Amidation and Amination Reactions (e.g., preparation of 2,3-diamino-6-methylquinoxaline and 3-chloro-N-quinoxalin-2-amines)

The chlorine atoms in this compound are readily displaced by nitrogen nucleophiles such as ammonia (B1221849) and primary or secondary amines. wiserpub.com This provides a direct and convenient method for the synthesis of amino-substituted quinoxalines. The reaction of 2,3-dichloroquinoxaline with aryl amines is a feasible route for preparing N-aryl substituted 3-chloroquinoxalin-2-amines. wiserpub.com

The reaction with an excess of ammonia at elevated temperatures and pressures can lead to the formation of 2,3-diamino-6-methylquinoxaline. By carefully controlling the reaction conditions, such as the stoichiometry of the amine, it is possible to achieve selective monosubstitution to yield 2-amino-3-chloro-6-methylquinoxaline. Similarly, reaction with various primary and secondary amines can afford a wide range of N-substituted 3-chloro-6-methylquinoxalin-2-amines and 2,3-bis(amino)-6-methylquinoxalines. google.com

| Reactant 1 | Reagent | Product |

| This compound | Ammonia | 2,3-Diamino-6-methylquinoxaline |

| This compound | Aryl Amine | 3-Chloro-N-aryl-6-methylquinoxalin-2-amine |

Sulfhydrylation Reactions (e.g., synthesis of 2,3-dimercapto-6-methylquinoxaline)

The introduction of thiol groups at the C2 and C3 positions of the quinoxaline ring can be achieved through sulfhydrylation reactions. A method for preparing 2,3-dimercapto-6-methylquinoxaline involves the sulfhydrylation of this compound with a hydrosulfide salt in a strong polar solvent. google.com

This transformation is typically carried out by reacting this compound with a source of sulfide ions, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The resulting 2,3-dimercapto-6-methylquinoxaline is a key intermediate for the synthesis of various sulfur-containing heterocyclic compounds. google.com

| Reactant 1 | Reagent | Product |

| This compound | Sodium Hydrosulfide | 2,3-Dimercapto-6-methylquinoxaline |

| This compound | Thiourea (followed by hydrolysis) | 2,3-Dimercapto-6-methylquinoxaline |

Alkylation Reactions

While direct C-alkylation at the C2 and C3 positions of this compound is not a common transformation, alkyl groups can be introduced on heteroatoms of the functional groups that have been previously installed. For instance, the thiol groups of 2,3-dimercapto-6-methylquinoxaline can be alkylated.

S-alkylation of 2,3-dimercapto-6-methylquinoxaline with alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate, yields the corresponding 2,3-bis(alkylthio)-6-methylquinoxalines. Similarly, N-alkylation of amino-substituted quinoxalines can be achieved. For example, 3-chloro-N-(p-tolyl)quinoxalin-2-amine can be N-alkylated with propargyl bromide. researchgate.net

| Precursor | Reagent | Product |

| 2,3-Dimercapto-6-methylquinoxaline | Alkyl Halide | 2,3-Bis(alkylthio)-6-methylquinoxaline |

| 3-Chloro-N-aryl-quinoxalin-2-amine | Propargyl Bromide | 3-Chloro-N-aryl-N-propargyl-quinoxalin-2-amine |

Role as a Versatile Synthetic Scaffold for Complex Molecular Architectures

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry, valued for its role as a versatile scaffold. chemimpex.comchemenu.com The significance of this compound stems from the quinoxaline core, a fused N-heterocyclic system, which is a structural component in numerous pharmacologically active agents. chemenu.com The true synthetic versatility of this compound, however, lies in the reactivity of the two chlorine atoms located at the 2- and 3-positions of the quinoxaline ring. researchgate.net These chlorine atoms act as excellent leaving groups, rendering the molecule a prime electrophilic partner for a wide array of nucleophilic substitution reactions. researchgate.net This reactivity allows for the strategic and controlled introduction of various functional groups, enabling the construction of diverse and complex molecular architectures.

The typical synthetic route to this compound begins with the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form the precursor, 6-methyl-1,4-dihydroquinoxaline-2,3-dione. google.comresearchgate.net Subsequent chlorination, often using reagents like thionyl chloride or phosphorus oxychloride, efficiently converts the dione (B5365651) into the target dichloro-derivative. researchgate.netchemicalbook.comgoogle.com This straightforward synthesis makes the scaffold readily accessible for further elaboration.

The derivatization of this compound is primarily dominated by nucleophilic aromatic substitution (SNAr) reactions. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can achieve either mono- or di-substitution at the C2 and C3 positions. This adaptability is crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

For instance, reaction with hydrazine hydrate can selectively replace one chlorine atom to yield 2-chloro-3-hydrazinyl-6-methylquinoxaline. researchgate.net This intermediate can then be subjected to cyclization reactions, for example with triethyl orthoformate, to construct fused heterocyclic systems like 4-chloro-8-methyl- chemimpex.comresearchgate.nettriazolo[4,3-a]quinoxaline. researchgate.net Such triazoloquinoxalines are investigated for their potential as Topoisomerase II inhibitors and DNA intercalators. researchgate.net

Similarly, reactions with various amines lead to a broad spectrum of amino-substituted quinoxalines. The reaction with 4-aminoacetophenone, for example, produces 1-{4-[(3-chloro-6-methylquinoxalin-2-yl)amino]phenyl}ethan-1-one, a class of compounds explored for their potential anticancer properties. The use of 1,3-binucleophiles, such as potassium salts of hydrazonodithioates, can lead to the formation of more complex, condensed ring systems like 1,3-dithiolo[4,5-b]quinoxaline derivatives. researchgate.net Furthermore, sulfhydrylation reactions using hydrosulfide salts can convert this compound into 2,3-dimercapto-6-methylquinoxaline, another important intermediate, particularly in the synthesis of agrochemicals. google.com

The strategic functionalization of the this compound scaffold allows for the development of novel compounds for various applications, including pharmaceutical agents targeting neurological disorders, oncology, and infectious diseases, as well as new materials and agrochemicals. chemimpex.com

Table 1: Examples of Synthetic Transformations using this compound as a Scaffold

| Reactant/Nucleophile | Resulting Compound Class | Potential Application Area |

| Hydrazine Hydrate | 2-Chloro-3-hydrazinyl-6-methylquinoxalines | Intermediate for fused heterocycles (e.g., triazoloquinoxalines) researchgate.net |

| Substituted Anilines | 2-Anilino-3-chloro-6-methylquinoxalines | Anticancer agents |

| Hydrosulfide Salts | 2,3-Dimercapto-6-methylquinoxalines | Agrochemical intermediates google.com |

| 1,3-Binucleophiles | Condensed heterocyclic systems (e.g., dithiolo[4,5-b]quinoxalines) | Bioactive molecules researchgate.net |

| Various Amines | 2,3-Disubstituted-aminoquinoxalines | Medicinal Chemistry sci-hub.se |

Medicinal Chemistry and Biological Activity of 2,3 Dichloro 6 Methylquinoxaline Derivatives

Antimicrobial Activity Studies

Derivatives of 2,3-dichloro-6-methylquinoxaline have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens. These investigations have revealed that specific structural modifications can lead to potent antibacterial, antifungal, antiviral, antitubercular, and antiamoebic agents.

Antibacterial Efficacy Against Gram-Positive Strains

Quinoxaline (B1680401) derivatives have demonstrated notable activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and Enterococcus faecalis, as well as Mycobacterium smegmatis and the causative agent of tuberculosis, Mycobacterium tuberculosis.

Research has shown that certain quinoxaline derivatives can inhibit the growth of Gram-positive bacteria. researchgate.net For instance, some derivatives have been found to be effective against Staphylococcus aureus and Bacillus subtilis. scispace.com The mechanism of action for some quinoxaline compounds is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. tandfonline.com

In a study investigating mixed-pathogen environments, the presence of Enterococcus faecalis was found to enhance the antimicrobial impact on Staphylococcus aureus. nih.gov While daptomycin (B549167) showed bactericidal activity against S. aureus on its own, arbekacin (B1665167) and tigecycline (B611373) demonstrated bactericidal effects in the presence of an enterocin-producing E. faecalis strain. nih.gov

The following table summarizes the antibacterial activity of selected quinoxaline derivatives against Gram-positive strains:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Quinoxaline Derivatives | Staphylococcus aureus, Bacillus subtilis | Active | scispace.com |

| Arbekacin (in presence of E. faecalis) | Staphylococcus aureus | Bactericidal | nih.gov |

| Tigecycline (in presence of E. faecalis) | Staphylococcus aureus | Bactericidal | nih.gov |

| Daptomycin | Staphylococcus aureus | Bactericidal | nih.gov |

Antifungal Potency Investigations

The antifungal potential of this compound derivatives has been explored, with Candida albicans being a primary target due to its prevalence as a human fungal pathogen. scispace.com

Studies have reported that various quinoxaline derivatives exhibit antifungal activity. For example, newly synthesized quinoxaline derivatives have shown significant antifungal activity against C. albicans. ijpsr.com Specifically, some compounds demonstrated moderate activity against C. albicans, suggesting that further molecular modifications could lead to more potent antifungal agents. ijpsr.commdpi.com Other research has also identified quinoxaline derivatives with activity against Candida species. researchgate.net

The table below presents findings on the antifungal activity of quinoxaline derivatives:

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Quinoxaline Derivatives | Candida albicans | Moderate Activity | ijpsr.commdpi.com |

| 4-aminotetrazolo[1,5-a]quinoxaline based thiazolidinone & azetidinone derivatives | Candida albicans | Good Activity (Zone of inhibition 7-10 mm at 50 µg/mL) | researchgate.net |

Antiviral Activity

The antiviral properties of quinoxaline derivatives have been investigated against a range of viruses. The structural features of these compounds can be tailored to inhibit viral replication. scispace.com

One notable derivative, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, has demonstrated significant activity against the herpes virus by binding to viral DNA. scispace.comsapub.org This compound was found to inhibit the replication of Herpes Simplex Virus-1 (HSV-1), cytomegalovirus, and varicella-zoster virus. scispace.com Other studies have synthesized novel quinoxaline derivatives and evaluated their antiviral activity, with some showing promise as broad-spectrum antiviral agents. researchgate.net The emergence of new viral threats has also spurred research into quinoxaline derivatives as potential inhibitors of viral proteases, such as those found in SARS-CoV-2. nih.gov

Key antiviral activities of quinoxaline derivatives are summarized below:

| Compound/Derivative | Virus | Mechanism/Activity | Reference |

| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline | Herpes Simplex Virus-1 (HSV-1), Cytomegalovirus, Varicella-zoster virus | Inhibits replication, DNA binding | scispace.comsapub.org |

| Novel triazole-quinoxaline derivatives | Hepatitis C virus, Hepatitis B virus, Herpes simplex virus-1, Human cytomegalovirus | Antiviral activity | researchgate.net |

Antitubercular Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. scispace.com The rise of multidrug-resistant strains has necessitated the development of novel therapeutic agents. scispace.com

Numerous quinoxaline and quinoxaline-1,4-di-N-oxide derivatives have been synthesized and shown to possess antitubercular activity. scispace.comnih.gov For instance, certain derivatives of 2-aryl-3-aminoquinazoline-4(3H)-ones have demonstrated good antitubercular activity. nih.gov The screening of large compound libraries has identified several quinoxaline-related scaffolds with significant activity against M. tuberculosis. nih.gov

Antiamoebic Activity

The potential of quinoxaline derivatives extends to the treatment of parasitic infections, including amoebiasis. While research in this specific area is less extensive compared to antibacterial and antifungal studies, the broad biological activity of the quinoxaline scaffold suggests its potential as a source of antiamoebic agents.

Anticancer and Antiproliferative Investigations

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanisms of action often involve DNA intercalation and inhibition of key enzymes involved in cell proliferation.

A study on ijpsr.comsapub.orgresearchgate.nettriazolo[4,3-a]quinoxalines, synthesized from this compound, revealed their potential as anticancer agents. researchgate.net Specifically, compounds 6e and 6f were identified as the most potent derivatives against HepG2 and HCT116 cancer cell lines. researchgate.net These compounds are believed to act as DNA intercalators. researchgate.net Another study reported on quinoxaline derivatives exhibiting antiproliferative activity against CAL-27 oral squamous carcinoma cells, with some compounds showing high selectivity for cancer cells over normal cells. nih.gov

The table below highlights the anticancer activity of selected quinoxaline derivatives:

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Compound 6e | HepG2, HCT116 | 25.80 ± 2.1 µM, 14.32 ± 1.5 µM | researchgate.net |

| Compound 6f | HepG2, HCT116 | 23.44 ± 2.9 µM, 12.63 ± 1.2 µM | researchgate.net |

| Compound 12d | CAL-27 | 0.79 µM | nih.gov |

Inhibition of Cancer Cell Proliferation (e.g., MCF-7 Cells)

Quinoxaline derivatives have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. ekb.egpnrjournal.com The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. nih.gov For instance, a series of newly synthesized 6-chloroquinoxaline (B1265817) derivatives exhibited significant antiproliferative activity against both MCF-7 and HCT-116 cancer cell lines. ekb.eg

Research has shown that the substitution pattern on the quinoxaline ring plays a crucial role in determining the anticancer activity. pnrjournal.com For example, certain 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline-1,4-di-N-oxide derivatives have shown potent in vitro antitumor activity against a panel of human tumor cell lines, including MCF-7. pnrjournal.com The activity of these compounds was found to be dependent on the nature of the substituent in the carbonyl group. pnrjournal.com

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives against MCF-7 Cells

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 6.18 | ekb.eg |

| Doxorubicin (Reference Drug) | MCF-7 | 9.27 | ekb.eg |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Assessment of Antitumor Properties

The antitumor properties of this compound derivatives extend beyond the inhibition of cell proliferation. These compounds can serve as building blocks for the synthesis of novel therapeutic agents with enhanced biological activity and specificity for cancer treatment. chemimpex.com The quinoxaline scaffold is recognized for its role in developing compounds targeting various aspects of tumor biology. researchgate.net

Studies have explored the synthesis of various quinoxaline derivatives and their evaluation as potential anticancer agents. pnrjournal.comsapub.org For instance, certain quinoxaline-1,4-di-N-oxide derivatives have been investigated for their in vitro tumor activity against a broad panel of human tumor cell lines. pnrjournal.com The structural modifications of the quinoxaline core have led to the development of compounds with promising antitumor potential. researchgate.net

Modulation of Enzyme Activity

Enzyme Inhibition Studies and Insights into Metabolic Pathways

This compound and its derivatives are utilized in biochemical research to investigate enzyme inhibition, offering valuable insights into metabolic pathways and identifying potential therapeutic targets. chemimpex.com The ability of these compounds to act as inhibitors in enzymatic reactions is a key area of study. evitachem.com For example, certain quinoxaline derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme involved in catabolism. mdpi.com

The structural features of quinoxaline derivatives allow them to interact with the active sites of various enzymes, leading to modulation of their activity. This inhibitory action can have significant implications for understanding and potentially treating various diseases.

Soluble Guanylate Cyclase Modulation: Identification of Activators and Inhibitors

While specific studies on the direct modulation of soluble guanylate cyclase (sGC) by this compound are not extensively detailed in the provided results, the broader class of quinoxaline derivatives has been investigated for its interaction with various enzymes. The general principle of enzyme modulation by these compounds suggests their potential to act as either activators or inhibitors of sGC, a key enzyme in the nitric oxide signaling pathway. Further research in this specific area would be necessary to delineate the precise effects of this compound derivatives on sGC activity.

Neuropharmacological Applications (e.g., Neurological Disorders, Anti-psychosis)

Quinoxaline derivatives have shown promise in the field of neuropharmacology, with potential applications in treating neurological disorders and psychosis. chemimpex.compharmaceuticaljournal.netgoogle.com The core structure of quinoxaline is a key element in the development of compounds with activity in the central nervous system. google.com

Research has explored the synthesis and neuropharmacological effects of quinoxalinone derivatives, investigating their potential for analgesia, sedation, and anxiolytic activity. pharmaceuticaljournal.net Furthermore, certain quinoxaline derivatives have been identified as having potential applications in the treatment of cognitive dysfunction associated with neurological and psychiatric disorders. google.com The development of these compounds as therapeutic agents for neurological conditions is an active area of research. chemimpex.com

Anti-inflammatory Properties

Derivatives of quinoxaline have been recognized for their anti-inflammatory properties. nih.govresearchgate.net The synthesis of novel quinoxaline derivatives has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. researchgate.net

The anti-inflammatory effects of these compounds are attributed to their ability to modulate various inflammatory pathways. evitachem.com For instance, some quinoxaline derivatives have been shown to inhibit the production of pro-inflammatory cytokines. ijpsjournal.com The investigation into the anti-inflammatory potential of this compound derivatives continues to be an area of interest for the development of new therapeutic agents. google.com

Hypoglycemic and Antihyperglycemic Potentials

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for diabetes mellitus. frontiersin.orgijpsjournal.com Research has shown that various modifications of the quinoxaline core can lead to significant hypoglycemic and antihyperglycemic effects. researchgate.net One of the key starting materials for synthesizing libraries of these potentially therapeutic agents is this compound. usm.my

Studies have explored the synthesis of 6-substituted quinoxaline-2,3-diones, which have demonstrated notable anti-hyperglycemic activity. researchgate.net Further investigations into quinoxalinone derivatives have yielded compounds with potent hypoglycemic effects, some of which are comparable to the established drug, Pioglitazone. nih.gov For instance, a series of novel quinoxalinone derivatives incorporating a triazole ring were synthesized and evaluated for their ability to manage glucose levels. nih.govfrontiersin.org The triazole moiety is recognized for its broad pharmacological activities and its role as a linker to enhance the therapeutic efficacy of lead compounds. nih.govfrontiersin.org

In one such study, two lead compounds, 5i and 6b , showed particularly strong hypoglycemic activity. nih.gov Their potential mechanism is believed to involve the mitigation of cellular oxidative stress and the modulation of glucose transporter proteins. nih.gov Other research has focused on developing quinoxaline derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose homeostasis. nih.govresearchgate.net These efforts have led to the design of compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold, which have shown promise as selective DPP-4 inhibitors. nih.govresearchgate.net The development of such agents is significant as DPP-4 inhibitors are an important class of oral antidiabetic drugs. researchgate.net

Below is a table summarizing the hypoglycemic activity of selected quinoxalinone derivatives from a recent study.

| Compound ID | Substituent (R) | Glucose Consumption Rate (%) |

| 5h | 3-bromophenyl | 29.87 ± 1.21 |

| 5i | 4-bromophenyl | 35.15 ± 1.15 |

| 6b | 3-chlorobenzyl | 34.89 ± 1.09 |

| Pioglitazone | - | 36.12 ± 1.32 |

| Data sourced from studies on insulin-resistant LO2 cells, showing the percentage increase in glucose consumption upon treatment with the respective compounds. nih.gov |

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. wisdomlib.org For quinoxaline derivatives, SAR studies have provided critical insights into how different substituents and their positions on the quinoxaline ring influence their hypoglycemic potential. researchgate.net

In a study of quinoxalinone derivatives designed for hypoglycemic activity, several key SAR observations were made. nih.govfrontiersin.org The introduction of halogen atoms onto the benzene (B151609) ring attached to the triazole moiety was found to enhance hypoglycemic activity. The potency followed the order of Bromo > Chloro > Fluoro (Br > Cl > F). nih.gov Specifically, compound 5i , with a 4-bromophenyl substituent, demonstrated the highest activity in its series. nih.gov This suggests that the electronic properties and size of the halogen at the para position of the phenyl ring are crucial for the compound's interaction with its biological target.

The general findings from SAR analyses guide the rational design of new, more effective quinoxaline-based therapeutic agents by identifying the specific structural features that are essential for their desired biological effect. wisdomlib.org

Mechanisms of Action and Drug Resistance Studies

Understanding the mechanism of action is crucial for the development of novel therapeutic agents. For hypoglycemic quinoxaline derivatives, several potential mechanisms have been proposed. A prominent mechanism for some quinoxalinone compounds, such as 6b , is the alleviation of cellular oxidative stress and the regulation of glucose transporter proteins. nih.gov Specifically, these compounds may exert their effects by down-regulating GLUT1 and up-regulating GLUT4 expression. nih.gov Another well-defined mechanism is the inhibition of the dipeptidyl peptidase-IV (DPP-4) enzyme, which increases the levels of incretin (B1656795) hormones like GLP-1, subsequently boosting insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. nih.govresearchgate.net

The issue of drug resistance is a significant challenge in pharmacotherapy. mdpi.com While extensive drug resistance studies on hypoglycemic quinoxaline derivatives are still emerging, insights can be drawn from research on other therapeutic classes of quinoxalines, such as antimicrobial agents. For quinoxaline 1,4-dioxides used against bacteria, resistance can develop, which has prompted the search for new derivatives that can overcome this issue. mdpi.com One strategy that has been explored to improve the efficacy and potentially overcome resistance mechanisms is the complexation of quinoxaline derivatives with transition metal ions. This approach can lead to enhanced biological activity, which is sometimes attributed to an increase in the compound's liposolubility, allowing for better cell penetration. tandfonline.com

Furthermore, some quinoxaline antibiotics are known to function by inhibiting RNA synthesis, a mechanism that targets fundamental cellular processes. ijpsr.com While the mechanisms of action for antihyperglycemic agents are different, the diverse biochemical pathways that quinoxaline derivatives can modulate underscore the scaffold's broad therapeutic potential. scispace.comtandfonline.com

Applications in Agricultural Chemistry and Materials Science

Agrochemical Development

In the field of agricultural chemistry, 2,3-Dichloro-6-methylquinoxaline serves as a key building block for creating effective agrochemicals designed to protect crops. chemimpex.com Its scaffold can be chemically modified to produce compounds with enhanced biological activity. chemimpex.com

Quinoxaline (B1680401) derivatives have been recognized for their potential as selective herbicides. scispace.com While research has shown that substituting the 3-position of the quinoxaline ring with a halogen can sometimes lead to low herbicidal activity in certain phenoxypropanoic acid derivatives, the core structure remains a subject of interest. scispace.com The biotransformation of related quinoxaline-based compounds, such as the pesticide quinomethionate, can lead to metabolites like 6-methyl-2-amino-3-chloroquinoxaline. tandfonline.com This degradation product has been observed to be toxic to cucumber seedlings, causing death within five days, which highlights the potent biological activity that can be engineered from this chemical family. tandfonline.com

The compound is a known intermediate in the synthesis of pesticides. chemimpex.comchemimpex.com Notably, it is a precursor in the preparation of 2,3-dimercapto-6-methylquinoxaline, which is itself an intermediate for the pesticide known as quinomethionate (Morestan). tandfonline.comgoogle.com Quinomethionate, chemically named S,S-(6-methylquinoxaline-2,3-diyl) dithiocarbonate, has been used as an insecticide and acaricide. scribd.com The synthesis pathway often involves a one-pot cyclization and chlorination of 4-methyl-o-phenylenediamine with oxalic acid to produce this compound with a high yield of up to 95%. google.com This efficient synthesis makes it a cost-effective starting material for more complex pesticides. google.com

Advanced Materials Development

The applications of this compound extend into material science, where its structural properties are leveraged to create high-performance materials. chemimpex.com It serves as a synthetic intermediate for a range of functional materials, from polymers to optoelectronics. researchgate.net

This compound is explored for its role in creating advanced polymeric materials. chemimpex.com Its incorporation into polymer chains can enhance key properties such as thermal stability and chemical resistance, which are critical for developing high-performance materials for various industries.

The quinoxaline scaffold is a component in the development of materials for optoelectronic devices. bldpharm.com Derivatives of this compound are investigated for use in Organic Light-Emitting Diode (OLED) materials and for their potential to exhibit aggregation-induced emission (AIE). bldpharm.com AIE is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation, a property highly valuable for fabricating bright and stable OLEDs and chemical sensors.

Quinoxaline derivatives have proven to be effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. imist.maimist.maderpharmachemica.com These molecules work by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. imist.maderpharmachemica.com The presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring facilitates this adsorption. derpharmachemica.com

Studies on related compounds, such as 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione and 6-methylquinoxaline-2,3(1H,4H)-dione, demonstrate significant corrosion inhibition. The inhibition efficiency increases with the concentration of the inhibitor. For instance, potentiodynamic polarization studies show that these compounds act as cathodic-type or mixed-type inhibitors, reducing the corrosion rate by suppressing the electrochemical reactions on the steel surface. imist.maderpharmachemica.com The adsorption mechanism for these inhibitors is consistent with the Langmuir adsorption isotherm, and thermodynamic calculations suggest a strong, spontaneous, and chemical nature of the adsorption (chemisorption). imist.ma

Interactive Data Table: Corrosion Inhibition Efficiency of Quinoxaline Derivatives

This table presents data from electrochemical studies on quinoxaline derivatives, illustrating their effectiveness as corrosion inhibitors for steel in 1.0 M HCl.

| Inhibitor | Concentration (M) | Inhibition Efficiency (η%) | Technique | Reference |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07% | Potentiodynamic Polarization | imist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64% | Potentiodynamic Polarization | imist.ma |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | 10⁻³ | 94.7% | Weight Loss | imist.ma |

| 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) | 10⁻³ | 89.0% | Potentiodynamic Polarization | derpharmachemica.com |

Precursors for Porphyrin Synthesis

Porphyrins, a class of heterocyclic macrocyclic compounds, are fundamental to various biological processes and have found extensive use in materials science. wikipedia.org The synthesis of novel porphyrin structures often involves the strategic use of precursor molecules to introduce specific functionalities and properties. This compound serves as a key building block in the creation of quinoxaline-fused porphyrins, which exhibit unique photophysical and electrochemical characteristics. mdpi.comnih.gov

The general strategy for synthesizing these fused systems involves the condensation reaction of a diamino-porphyrin with a dichloro-quinoxaline derivative. worldscientific.com Specifically, the reaction of this compound with a suitable porphyrin containing vicinal diamine functionalities leads to the formation of a new heterocyclic ring fused to the porphyrin core. This annulation extends the π-conjugated system of the porphyrin, resulting in significant shifts in its absorption and emission spectra, often into the near-infrared (NIR) region. mdpi.com

Research has demonstrated that the fusion of a quinoxaline moiety can lower the energy of the lowest unoccupied molecular orbital (LUMO) and narrow the highest occupied molecular orbital (HOMO)-LUMO energy gap of the porphyrin. acs.org This modification of the electronic structure is crucial for applications in areas such as dye-sensitized solar cells, where porphyrins act as light-harvesting dyes. For instance, quinoxaline-fused porphyrins have shown enhanced power conversion efficiencies in solar cell devices. acs.org

The synthesis of these complex molecules can be achieved through multi-step procedures. One approach involves the initial synthesis of a porphyrin bearing amino groups, which is then reacted with this compound. beilstein-journals.org The reaction conditions, such as solvent and temperature, are critical for achieving good yields of the desired fused porphyrin.

Table 1: Examples of Quinoxaline-Fused Porphyrins and their Properties

| Precursor | Fused Porphyrin | Key Properties | Application |

| This compound | Quinoxaline-fused tetraphenylporphyrin | Red-shifted absorption, narrowed HOMO-LUMO gap | Dye-sensitized solar cells acs.org |

| 2,3-Dichloroquinoxaline (B139996) | Quinoxaline-fused porphycenes | NIR absorption and fluorescence, lower reduction potentials | Photodynamic therapy, molecular electronics mdpi.com |

| 2,3-Dichloroquinoxaline | Gold(III) quinoxaline-fused porphyrins | Multiple reversible redox processes | Electrocatalysis, sensors nih.gov |

Fluorubin Production

Fluorubin, also known as 6,13-dihydro-5,6,7,12,13,14-hexazapentacene, is a yellow pigment with notable tinctorial strength and fastness properties. google.com The synthesis of fluorubin and its derivatives can be accomplished using this compound as a starting material. google.com

A common synthetic route involves the conversion of this compound to 2,3-diamino-6-methylquinoxaline. google.com This is typically achieved by reacting the dichloro compound with ammonia (B1221849). The resulting diamino derivative then undergoes a self-condensation reaction, often in the presence of an acid catalyst such as p-toluenesulfonic acid and a high-boiling solvent like N-methylpyrrolidone, to yield the corresponding dimethylfluorubin. google.com

The reaction proceeds by the nucleophilic attack of an amino group from one molecule of 2,3-diamino-6-methylquinoxaline onto the C2 or C3 position of a second molecule, with the subsequent elimination of ammonia. This process repeats to form the extended, conjugated system of the fluorubin molecule. The methyl group on the quinoxaline ring is retained in the final fluorubin structure, leading to the formation of 1,8- or 1,11-dimethylfluorubin, or a mixture of these isomers. google.com

The yield and purity of the resulting fluorubin pigment can be influenced by the reaction conditions. For instance, a patent describes a process where heating 2,3-diamino-6-methylquinoxaline with p-toluenesulfonic acid in N-methylpyrrolidone at 205°C for twenty hours resulted in an 83% yield of the crude product. google.com Further purification steps can be employed to obtain a pigment with desirable properties for various applications.

Table 2: Synthesis of a Fluorubin Derivative from this compound

| Starting Material | Intermediate | Reagents and Conditions for Fluorubin Formation | Product | Yield |

| This compound | 2,3-Diamino-6-methylquinoxaline | p-toluenesulfonic acid, N-methylpyrrolidone, 205°C, 20 hours | 1,8- and/or 1,11-dimethylfluorubin | 83% (crude) google.com |

The versatility of the quinoxaline scaffold, and specifically derivatives of this compound, extends into the realms of agricultural chemistry and materials science. chemimpex.commdpi.com

In agricultural chemistry , quinoxaline derivatives have demonstrated a broad spectrum of pesticidal activities, including fungicidal, herbicidal, and insecticidal properties. nih.govacs.orgvilniustech.lt Research has shown that certain quinoxaline compounds can act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a mode of action for some herbicides. nih.govacs.org Furthermore, some derivatives have been found to possess significant fungicidal activity against plant pathogens like Colletotrichum species. nih.govacs.org The substitution pattern on the quinoxaline ring plays a crucial role in determining the biological activity. For example, studies have indicated that specific substitutions can enhance the efficacy of these compounds as agricultural agents. sci-hub.se Quinoxaline derivatives have also been investigated as herbicide safeners, which protect crops from herbicide injury by enhancing the plant's detoxification mechanisms. sci-hub.senih.gov

In the field of materials science , the electron-deficient nature of the quinoxaline ring makes it an attractive component for the development of advanced materials. The incorporation of quinoxaline units into polymers and other organic materials can impart desirable electronic and optical properties. For instance, fluorinated quinoxaline derivatives have been explored for their potential in organic electronics, such as organic solar cells, due to their ability to enhance electron mobility. smolecule.com The rigid and planar structure of the quinoxaline system also contributes to the thermal stability of materials in which it is incorporated. The reactivity of the chloro-substituents in this compound allows for its use as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored properties. google.com

Theoretical and Computational Chemistry of 2,3 Dichloro 6 Methylquinoxaline and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of quinoxaline (B1680401) derivatives. These methods allow for the detailed study of molecular structures, energies, and various spectroscopic characteristics from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of quinoxaline derivatives. researchgate.net DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(2d,2p), are employed to optimize molecular geometries and compute harmonic vibrational frequencies. researchgate.netuctm.edu This approach has been successfully used to study compounds like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, where theoretical results for vibrational frequencies and NMR chemical shifts show strong correlation with experimental data. researchgate.netuctm.edu The accuracy of these calculations is often improved by using scaling factors to correct for systematic errors. dergipark.org.tr DFT studies are crucial for understanding the impact of substituents on the quinoxaline core, as substitutions can significantly alter the chemical and physical properties of the molecule. dergipark.org.tr

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For quinoxaline derivatives designed for applications like solar cells, the HOMO and LUMO energy levels are crucial as they influence the processes of electron injection and dye regeneration. researchgate.net Computational studies on various quinoxaline derivatives have been performed to calculate these energy levels and predict their suitability for specific electronic applications. researchgate.net The introduction of different substituent groups can tune these frontier orbital energy levels, thereby modifying the molecule's electronic and photophysical properties. rsc.org

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoxaline Derivative 1 | -6.15 | -1.85 | 4.30 |

| Quinoxaline Derivative 2 | -5.99 | -2.11 | 3.88 |

| Quinoxaline Derivative 3 | -6.02 | -2.23 | 3.79 |

| Quinoxaline Derivative 4 | -6.12 | -2.27 | 3.85 |

| Quinoxaline Derivative 5 | -6.25 | -2.31 | 3.94 |

Note: The data in this table is illustrative, based on typical values found for quinoxaline derivatives in theoretical studies for electronic applications.

Electrochemical Band Gap Determination

The electrochemical band gap of a molecule can be determined experimentally and correlated with theoretical calculations. The HOMO and LUMO energy levels can be estimated from electrochemical measurements, specifically from the onset oxidation (Eox) and reduction (Ered) potentials. nih.gov The following empirical equations are often used:

EHOMO = – [(Eoxonset – E1/2(ferrocene)) + 4.8] eV

ELUMO = – [(Eredonset – E1/2(ferrocene)) + 4.8] eV

The optical band gap (Eg) can also be determined from the onset of the UV-vis absorption band (λonset) using the equation Eg = 1242 / λonset. nih.gov By controlling the redox states of quinoxaline derivatives, particularly those with attached functional groups like viologen, their optical band gaps can be tuned, demonstrating the potential for creating materials with adjustable electronic properties. nih.gov

Spectroscopic Property Predictions (e.g., Phosphorescence Excitation Spectra, Vibrational Analysis)

Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data. For quinoxaline analogs, DFT calculations are routinely used to predict vibrational spectra (FT-IR). uctm.edu By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific molecular vibrations, such as C-Cl or C=O stretching modes. uctm.edu

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths. researchgate.net This allows for the interpretation of electronic transitions within the molecule. Furthermore, methods like the Gauge-Invariant Atomic Orbital (GIAO) are used to compute theoretical NMR chemical shifts (¹H and ¹³C), which show good agreement with experimental spectra. researchgate.netdergipark.org.tr Studies have also investigated the phosphorescence of compounds like 2,3-dichloroquinoxaline (B139996) using techniques such as phosphorescence microwave double resonance to determine the orientation of the triplet state's magnetic axes. dtic.mil

| Vibrational Mode | Experimental Frequency | Calculated (Scaled) Frequency | Assignment |

|---|---|---|---|

| ν(C=O) | 1756.1 | 1750.3 | Carbonyl Stretch |

| ν(C=O) | 1738.4 | 1743.7 | Carbonyl Stretch |

| ν(C=C) | 1594.5 | 1614.5 | Aromatic Ring Stretch |

| ν(C-Cl) | 1141.7 | 1132.0 | C-Cl Stretch |

| ν(C-Cl) | 743.5 | 746.7 | C-Cl Stretch |

Note: Data adapted from a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu

Analysis of Relative Stability of Isomers and Tautomers

DFT calculations are instrumental in assessing the relative stability of different isomers and tautomers of a molecule. By calculating the total or Gibbs free energies of various possible structures, the most thermodynamically stable form can be identified. researchgate.netmdpi.com This is particularly relevant for quinoxaline derivatives which can exist in different isomeric (e.g., cis/trans) or tautomeric forms. researchgate.netbeilstein-journals.org For example, computational studies on dichloro-substituted chalcone (B49325) isomers have been used to determine the stability order of trans, cis, and chromene isomers, finding the trans isomer to be the most stable. researchgate.netresearchgate.net Similarly, for molecules susceptible to tautomerization, DFT calculations can predict the prevalence of one tautomer (e.g., enaminone) over others (e.g., ketimine) in different environments. mdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as a quinoxaline derivative, might interact with a biological target, typically a protein or enzyme. japer.in

Numerous studies have employed molecular docking to investigate the potential of quinoxaline analogs as inhibitors for various therapeutic targets. For instance, derivatives have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) to explore their potential as anticancer agents. nih.gov Other targets include α-glucosidase for anti-diabetic applications, VEGFR-2 for anti-angiogenic therapy, and asparginyl t-RNA synthetase for antifilarial activity. nih.govamazonaws.comresearchgate.net These docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. japer.innih.gov

Prediction of Biological Targets

Computational methods, particularly those employing artificial intelligence and machine learning, have become instrumental in the early stages of drug discovery for predicting the biological targets of novel compounds. For quinoxaline derivatives, these in silico approaches help to identify potential protein interactions and guide further experimental validation.

One study focused on newly synthesized 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, which were derived from a 2,3-dichloro-6-sulfonyl quinoxaline precursor. johnshopkins.eduresearchgate.net Using the Swiss Target Prediction tool, researchers identified the top 15 most likely biological targets for these compounds. The predictions indicated a high probability of interaction with enzymes, particularly kinases, lyases, and phosphatases, as well as G-protein coupled receptors. researchgate.net For instance, one of the thiazolo[4,5-b]quinoxaline derivatives was predicted to have a 53.3% probability of targeting kinases and a 20.0% probability for lyases. researchgate.net Another analog showed a 46.7% probability of acting on the family A G-protein coupled receptor. researchgate.net These predictions suggest that such quinoxaline derivatives could be promising candidates for development as modulators of these key cellular signaling proteins. researchgate.net

The predictive power of these computational tools allows for the rapid screening of virtual libraries of compounds against a vast number of biological targets, thereby prioritizing synthetic efforts and biological testing on the most promising candidates. researchgate.net This approach significantly accelerates the identification of new therapeutic leads. nih.gov

Table 6.2.1.1: Predicted Biological Target Classes for Novel Quinoxaline Analogs

| Derivative Class | Predicted Target Class | Probability (%) |

| Thiazolo[4,5-b]quinoxaline | Kinase | 53.3 |

| Lyase | 20.0 | |

| Phosphodiesterase | 13.3 | |

| Thiazolo[4,5-b]quinoxaline | Enzyme | 26.7 |

| Kinase | 13.3 | |

| Phosphatase | 13.3 | |

| Quinoxaline Derivative | Family A G-protein-coupled receptor | 46.7 |

| Kinase | 26.7 | |

| Enzyme | 13.3 |

Data sourced from a study on novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. researchgate.net

Analysis of Ligand-Protein Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. whiterose.ac.uk Understanding these interactions at an atomic level is crucial for structure-based drug design and the optimization of lead compounds. nih.gov